molecular formula C16H18O4S B11942629 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one CAS No. 81842-42-4

4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one

Cat. No.: B11942629
CAS No.: 81842-42-4
M. Wt: 306.4 g/mol
InChI Key: HCOSXZKXMFYADZ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a benzenesulfonyl group and a 3-oxobutyl substituent. The benzenesulfonyl group enhances electrophilicity and stability, while the 3-oxobutyl chain introduces conformational flexibility and reactive ketone functionality .

Properties

CAS No.

81842-42-4

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one

InChI

InChI=1S/C16H18O4S/c1-13(17)7-10-16(11-8-14(18)9-12-16)21(19,20)15-5-3-2-4-6-15/h2-6,8,11H,7,9-10,12H2,1H3

InChI Key

HCOSXZKXMFYADZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-one with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the benzenesulfonyl group.

Another synthetic route involves the alkylation of cyclohex-2-en-1-one with 3-oxobutyl bromide in the presence of a strong base such as sodium hydride. This reaction results in the formation of the desired product through the addition of the 3-oxobutyl group to the cyclohexene ring.

Industrial Production Methods

In an industrial setting, the production of 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structure , reactivity , and documented applications .

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Features Reference
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one Benzenesulfonyl, 3-oxobutyl ~336.4 g/mol Combines sulfonyl electron-withdrawing effects with a reactive ketone chain.
Cuelure (4-(3-oxobutyl)phenyl acetate) Acetate ester, 3-oxobutyl ~206.2 g/mol Esterified derivative; acts as a fruit fly attractant.
Melolure (4-(3-oxobutyl)phenyl formate) Formate ester, 3-oxobutyl ~192.2 g/mol Smaller ester group; synthesized via Steglich esterification.
4-(Benzenesulfonyl)piperazinoquinolonecarboxylic acid Benzenesulfonyl, piperazine, quinoline ~450–500 g/mol Antibacterial agent; benzenesulfonyl enhances solubility and binding.
Sodium [(heptadecafluorooctyl)oxy]benzenesulfonate Perfluorinated chain, sulfonate ~650 g/mol Fluorinated surfactant; high thermal and chemical resistance.

Key Findings

Reactivity: The benzenesulfonyl group in the target compound increases electrophilicity at the cyclohexenone ring, making it reactive toward nucleophilic additions (e.g., Michael additions). This contrasts with simpler esters like cuelure, where the acetate group primarily serves as a leaving group in hydrolysis reactions . Compared to fluorinated benzenesulfonates (e.g., sodium [(heptadecafluorooctyl)oxy]benzenesulfonate), the absence of fluorine in the target compound reduces its environmental persistence but enhances biodegradability .

Biological Activity: Cuelure and melolure are pheromone mimics used in pest control, whereas the target compound’s bioactivity remains less documented.

Synthetic Utility: The target compound’s synthesis likely involves benzenesulfonyl halide intermediates, akin to methods used for quinolonecarboxylic acids . In contrast, cuelure derivatives are synthesized via esterification of raspberry ketone .

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